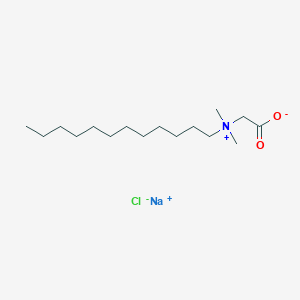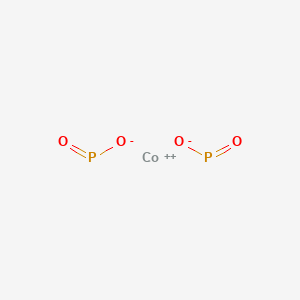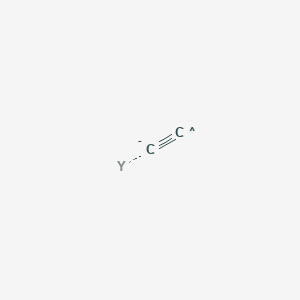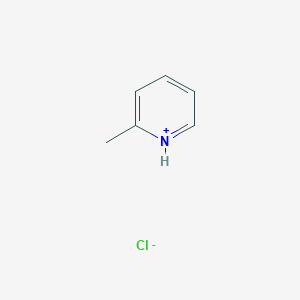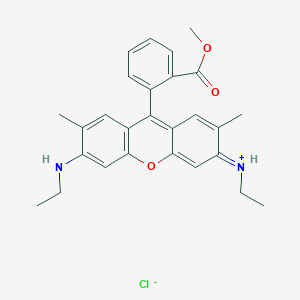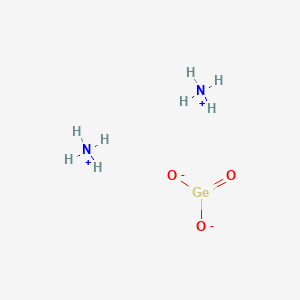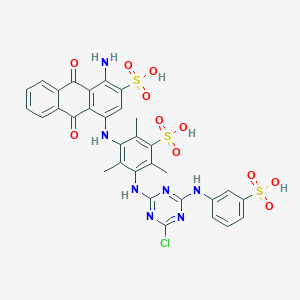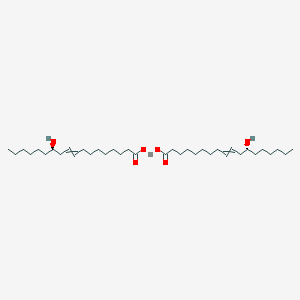
cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate is a coordination compound where cadmium ions are complexed with (12R)-12-hydroxyoctadec-9-enoate ligands. Cadmium is a toxic, non-essential metal ion that can form various complexes with organic molecules. The (12R)-12-hydroxyoctadec-9-enoate ligand is derived from ricinoleic acid, a major component of castor oil, and is known for its hydroxyl and unsaturated functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate typically involves the reaction of cadmium salts with (12R)-12-hydroxyoctadec-9-enoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The cadmium salt, often cadmium chloride or cadmium acetate, is dissolved in the solvent, and the (12R)-12-hydroxyoctadec-9-enoic acid is added slowly with stirring. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain homogeneity. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl and unsaturated sites of the (12R)-12-hydroxyoctadec-9-enoate ligand.
Reduction: The compound can also participate in reduction reactions, where the cadmium ion can be reduced to its metallic state under certain conditions.
Substitution: The cadmium ion in the complex can be substituted by other metal ions in the presence of suitable ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Ligands such as ethylenediaminetetraacetic acid (EDTA) can facilitate the substitution of cadmium ions.
Major Products:
Oxidation Products: Oxidized derivatives of (12R)-12-hydroxyoctadec-9-enoate.
Reduction Products: Metallic cadmium and reduced organic ligands.
Substitution Products: Complexes with other metal ions and (12R)-12-hydroxyoctadec-9-enoate.
Wissenschaftliche Forschungsanwendungen
Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of cadmium complexes.
Biology: Investigated for its interactions with biological molecules and potential toxicological effects.
Medicine: Explored for its potential use in drug delivery systems due to the unique properties of the (12R)-12-hydroxyoctadec-9-enoate ligand.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate can be compared with other cadmium complexes such as cadmium(2+);(12S)-12-hydroxyoctadec-9-enoate and cadmium(2+);(9Z)-octadec-9-enoate. These compounds share similar coordination chemistry but differ in the structure of the organic ligands. The unique hydroxyl and unsaturated functionalities of (12R)-12-hydroxyoctadec-9-enoate confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Vergleich Mit ähnlichen Verbindungen
- Cadmium(2+);(12S)-12-hydroxyoctadec-9-enoate
- Cadmium(2+);(9Z)-octadec-9-enoate
- Cadmium(2+);(12R)-12-hydroxy-9,10-epoxyoctadecanoate
Eigenschaften
CAS-Nummer |
13832-25-2 |
|---|---|
Molekularformel |
C36H66CdO6 |
Molekulargewicht |
707.3 g/mol |
IUPAC-Name |
cadmium(2+);(Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/2C18H34O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 |
InChI-Schlüssel |
GBLYTSBKAKSXHI-GNNYBVKZSA-L |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Cd+2] |
Isomerische SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Cd+2] |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Cd+2] |
Key on ui other cas no. |
13832-25-2 |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


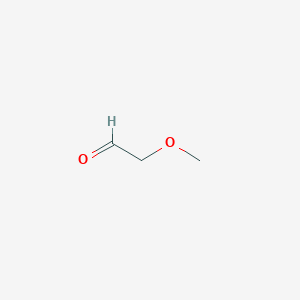
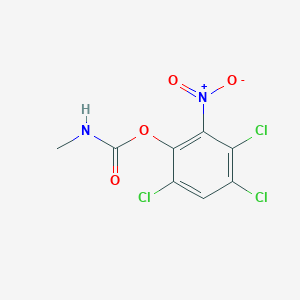
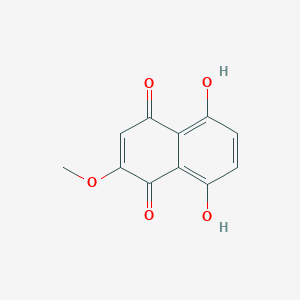
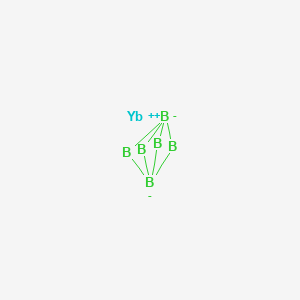
![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)


